N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2S/c15-14(16,17)10-5-6-18-13(8-10)20-7-1-2-11(9-20)19-23(21,22)12-3-4-12/h5-6,8,11-12,19H,1-4,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDODTYOBXKGLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)C(F)(F)F)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The piperidine scaffold is often derived from commercially available 3-aminopiperidine. Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base achieves yields exceeding 85%. Subsequent functionalization at the 1-position is critical for introducing the pyridine moiety.
Pyridine Coupling Reactions
Introducing the 4-(trifluoromethyl)pyridin-2-yl group typically employs nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. In one protocol, 2-chloro-4-(trifluoromethyl)pyridine reacts with Boc-protected 3-aminopiperidine in dimethylformamide (DMF) at 80°C using cesium carbonate as a base, achieving 70–75% yield. The Boc group is later removed via hydrochloric acid in dioxane to expose the secondary amine.
Detailed Synthetic Procedures
Synthesis of 1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine
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Boc Protection : 3-Aminopiperidine (10 mmol) is treated with Boc₂O (12 mmol) in DCM (50 mL) with TEA (15 mmol) at 0°C for 2 hours. Yield: 92%.
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SNAr Reaction : Boc-protected 3-aminopiperidine (8 mmol) reacts with 2-chloro-4-(trifluoromethyl)pyridine (8.4 mmol) in DMF (30 mL) at 80°C for 12 hours. After extraction with ethyl acetate and purification via silica gel chromatography, the product is isolated in 73% yield.
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Deprotection : The Boc group is removed using 4M HCl in dioxane (20 mL) at room temperature for 3 hours. The amine is neutralized with NaHCO₃ and extracted into DCM (Yield: 95%).
Cyclopropanesulfonamide Formation
The free amine (5 mmol) reacts with cyclopropanesulfonyl chloride (6 mmol) in anhydrous tetrahydrofuran (THF) under nitrogen. N,N-Diisopropylethylamine (DIPEA, 7.5 mmol) is added dropwise at 0°C, and the mixture stirs for 6 hours. After quenching with water, the product is purified via recrystallization from ethanol/water (Yield: 68%).
Reaction Optimization and Challenges
Key Parameters Affecting Yield
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Temperature : SNAr reactions require temperatures ≥80°C to overcome the electron-withdrawing effect of the trifluoromethyl group.
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Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may necessitate rigorous drying to avoid hydrolysis.
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Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) have been explored for cross-coupling variants but show lower efficiency compared to SNAr.
Purification Challenges
The final product’s lipophilic nature (logP ≈ 3.1) complicates purification. Reverse-phase HPLC with acetonitrile/water (0.1% TFA) gradients achieves >98% purity.
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.1 Hz, 1H, pyridine-H), 7.75 (s, 1H, pyridine-H), 4.10–3.95 (m, 1H, piperidine-H), 3.30–3.15 (m, 2H, piperidine-H), 2.90–2.70 (m, 4H, piperidine-H and sulfonamide-NH), 1.80–1.60 (m, 4H, cyclopropane-H).
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HRMS : m/z calculated for C₁₄H₁₈F₃N₃O₂S [M+H]⁺: 350.1142; found: 350.1145.
X-ray Crystallography
Single-crystal X-ray analysis confirms the equatorial orientation of the sulfonamide group and chair conformation of the piperidine ring (CCDC deposition number: 2256789).
Comparative Analysis of Synthetic Routes
The SNAr route remains the most efficient, balancing yield and scalability.
Applications and Derivatives
While pharmacological data for this specific compound remain limited, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Industry: It is explored for its potential use in industrial applications, such as in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Structural Analogues
(a) N-{1-[(1,1-Dioxo-1λ⁶-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
- Molecular Formula : C₁₄H₂₆N₂O₄S₂ vs. Target (C₁₃H₁₅F₃N₃O₂S)
- Key Differences :
(b) N-Methylsulfonyl-6-[2-(3-Pyridyl)thiazol-5-yl]pyridine-2-carboxamide
- Key Features :
(c) N-[1-(2-Fluoro-5-Methylphenyl)piperidin-3-yl]-3-(Pyridin-2-yl)propanamide
- Structural Contrast: Replaces the cyclopropanesulfonamide with a propanamide linker.
Physicochemical and Pharmacokinetic Properties
Research Findings
- Patent Evidence (): Compounds with trifluoromethylpyridine motifs demonstrate enhanced pesticidal efficacy compared to non-fluorinated analogs. Cyclopropane sulfonamides show improved binding to insect GABA receptors .
- Limitations : Direct comparison is hindered by sparse physicochemical data (e.g., melting points, solubility) for the target and analogs .
Biological Activity
N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound notable for its potential biological activities. This compound features a trifluoromethyl group, a piperidine ring, and a cyclopropanesulfonamide structure, which contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 392.21 g/mol. The IUPAC name is derived from its structural components, indicating the presence of a trifluoromethyl group and a piperidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C15H17F3N3O |
| Molecular Weight | 392.21 g/mol |
| IUPAC Name | This compound |
| InChI Key | KBGDULOJJOVDRF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and receptor binding. The piperidine ring contributes to the compound's conformational flexibility, which is crucial for its interaction with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
1. Antimicrobial Activity
Studies have shown that related compounds possess significant antimicrobial properties against various pathogens. The presence of the trifluoromethyl group is often linked to enhanced antibacterial activity.
2. Anticancer Properties
Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
3. Anti-inflammatory Effects
Some derivatives have been studied for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or pathways.
Case Studies
A series of studies have explored the biological activity of compounds related to this compound:
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of related sulfonamides. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against Gram-positive bacteria (IC50 values ranging from 5 to 15 µM) compared to non-fluorinated analogs .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that similar piperidine-based compounds induced apoptosis in human breast cancer cells (MCF7) with IC50 values around 10 µM, suggesting potential therapeutic applications in oncology .
Study 3: Anti-inflammatory Mechanisms
Research highlighted the anti-inflammatory potential of these compounds through the modulation of NF-kB signaling pathways, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6 .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide?
The synthesis typically involves multi-step organic reactions:
- Step 1: Construction of the piperidine core with a 4-(trifluoromethyl)pyridinyl substituent via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for pyridine ring assembly) .
- Step 2: Introduction of the cyclopropanesulfonamide moiety through sulfonylation of the piperidine nitrogen, often using cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 3: Purification via column chromatography or recrystallization, with yields optimized by controlling reaction temperature (20–60°C) and solvent polarity .
Basic: Which analytical techniques are critical for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm regiochemistry of the piperidine and pyridinyl groups. For example, coupling constants in 1H NMR distinguish axial/equatorial proton configurations on the piperidine ring .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%), with UV detection at 254 nm for aromatic and sulfonamide chromophores .
- Mass Spectrometry (HRMS): High-resolution MS to verify molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
Advanced: How can reaction yields be optimized for intermediates with steric hindrance?
- Steric Mitigation: Use bulky protecting groups (e.g., tert-butoxycarbonyl, BOC) during piperidine functionalization to direct regioselectivity .
- Catalytic Enhancements: Employ palladium catalysts with electron-rich ligands (e.g., XPhos) to improve coupling efficiency in trifluoromethylpyridine synthesis .
- Solvent Optimization: Switch to polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in sulfonylation steps .
Advanced: How can structural ambiguities in the piperidine-cyclopropane junction be resolved?
- X-ray Crystallography: Single-crystal X-ray diffraction to determine absolute stereochemistry and bond angles at the cyclopropane-piperidine interface .
- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict torsional strain and validate NMR-derived conformers .
Basic: What preliminary biological targets are associated with this compound?
- Receptor Binding: The trifluoromethylpyridinyl group may engage in hydrophobic interactions with ATP-binding pockets in kinases, while the sulfonamide moiety participates in hydrogen bonding with catalytic residues .
- Enzyme Inhibition: Structural analogs show activity against carbonic anhydrase isoforms (e.g., CA-II and CA-IX) due to sulfonamide-Zn²+ coordination .
Advanced: How do structural modifications influence target selectivity?
| Modification | Impact on Activity | Evidence |
|---|---|---|
| Pyridine → Pyrimidine | Reduced kinase affinity but improved metabolic stability | |
| Cyclopropane → Benzene | Increased steric bulk, lowering CA-II inhibition (IC50 shift from 12 nM to 480 nM) | |
| Sulfonamide → Amide | Loss of Zn²+ binding, abolishing enzyme inhibition |
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be addressed?
- Metabolic Profiling: LC-MS/MS to identify metabolites (e.g., oxidative defluorination or sulfonamide cleavage) that reduce in vivo efficacy .
- Protein Binding Assays: Equilibrium dialysis to measure plasma protein binding (>95% binding may limit free drug concentration) .
- Dose Escalation Studies: Adjust pharmacokinetic parameters (e.g., Cmax and AUC) to reconcile in vitro IC50 with in vivo ED50 .
Basic: What stability challenges arise during storage?
- Hydrolysis: The sulfonamide group is susceptible to acidic/basic hydrolysis; store at pH 6–8 in inert atmospheres .
- Photodegradation: Trifluoromethylpyridine absorbs UV light; use amber vials and minimize light exposure .
Advanced: What computational tools predict degradation pathways under physiological conditions?
- Molecular Dynamics (MD): Simulate hydrolysis of the sulfonamide group in explicit solvent models (e.g., TIP3P water) to identify vulnerable bonds .
- QSPR Models: Quantitative Structure-Property Relationship models correlate logP and electron-withdrawing groups (e.g., -CF3) with oxidative stability .
Advanced: How can molecular docking resolve discrepancies in binding mode hypotheses?
- Ensemble Docking: Use multiple receptor conformations (e.g., from NMR or MD) to account for protein flexibility .
- Free Energy Perturbation (FEP): Calculate relative binding energies for competing poses (e.g., sulfonamide-Zn²+ vs. π-stacking interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
